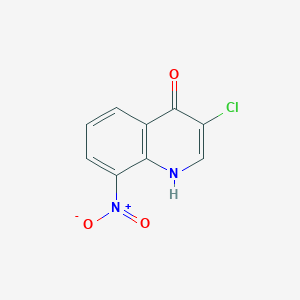

3-Chloro-8-nitroquinolin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65674-04-6 |

|---|---|

Molecular Formula |

C9H5ClN2O3 |

Molecular Weight |

224.60 g/mol |

IUPAC Name |

3-chloro-8-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5ClN2O3/c10-6-4-11-8-5(9(6)13)2-1-3-7(8)12(14)15/h1-4H,(H,11,13) |

InChI Key |

XDDZQXQZUBKOKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 3-Chloro-8-nitroquinolin-4-OL and its Direct Precursors

The formation of the this compound scaffold relies on the sequential or integrated construction of the quinoline (B57606) ring, followed by or incorporating nitration and chlorination steps.

The quinoline core of the target molecule can be assembled through various cyclization strategies, with the nitro group being introduced either before or after ring formation.

One major pathway involves the nitration of a pre-formed quinoline ring. The direct nitration of 4-hydroxyquinoline (B1666331) with agents like a mixture of concentrated nitric and sulfuric acid can yield 3-nitro-4-hydroxyquinoline, a key precursor to the final compound. smolecule.com Another approach is the nitration of substituted quinolines; for instance, 8-alkyl-2-methylquinolines can be nitrated using a mixture of concentrated sulfuric and nitric acid to produce 5-nitro derivatives. mdpi.com

Alternatively, the quinoline ring system can be constructed from a nitro-substituted aniline (B41778). The classical Skraup synthesis, which involves reacting a substituted nitroaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, is a viable, albeit harsh, method for creating nitroquinoline derivatives. smolecule.com A more modern approach involves the reaction of 2-nitroaniline (B44862) with reagents like Meldrum's acid and trimethyl orthoformate, which upon heating, cyclize to form a quinolin-4-one ring system. mdpi.com This method can be used to synthesize precursors like 4-hydroxy-8-nitroquinoline.

Table 1: Cyclization and Nitration Strategies for Quinoline Core Synthesis

| Method | Starting Materials | Reagents | Key Product(s) | Reference(s) |

| Nitration | 4-Hydroxyquinoline | Conc. HNO₃ / Conc. H₂SO₄ | 3-Nitro-4-hydroxyquinoline | smolecule.com |

| Nitration | 8-Alkyl-2-methylquinoline | Conc. H₂SO₄ / Conc. HNO₃ | 8-Alkyl-2-methyl-5-nitroquinoline | mdpi.com |

| Cyclization (Skraup) | Substituted Nitroaniline, Glycerol | H₂SO₄, Oxidizing Agent | Nitroquinoline Derivative | smolecule.com |

| Cyclization | 2-Nitroaniline, Meldrum's acid | Trimethyl orthoformate | 4-Hydroxy-8-nitroquinoline | mdpi.com |

The introduction of the chlorine atom at the C-3 position of an 8-nitroquinolin-4-ol precursor is a critical step. Generally, the chlorination of quinolin-4-ol derivatives can be achieved using various chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃) are commonly employed to convert quinolin-4-one structures into 4-chloroquinolines. atlantis-press.com

In a multi-step synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the final step involved chlorination using phosphorus oxychloride in the presence of N,N-Dimethylformamide. atlantis-press.com For the specific case of introducing a chlorine atom onto the pyridine (B92270) ring of the quinoline nucleus, refluxing a quinoline N-oxide with POCl₃ is a known method to achieve chlorination, for example at the 2-position. nih.gov While direct chlorination of 8-nitroquinolin-4-ol at the C-3 position is not extensively documented in the provided literature, these examples point towards the use of reagents like POCl₃ or potentially sulfuryl chloride (SO₂Cl₂) to achieve the desired transformation from the 4-hydroxy precursor. nih.gov

Table 2: Chlorination Reagents for Quinoline Derivatives

| Reagent | Substrate Type | Position of Chlorination | Reference(s) |

| Phosphorus oxychloride (POCl₃) | Quinoline N-oxide | C-2 | nih.gov |

| Phosphorus oxychloride (POCl₃) / DMF | 6-methoxy-2-methyl-3-nitroquinolin-4-ol | C-4 | atlantis-press.com |

| Sulfuryl chloride (SO₂Cl₂) | Quinoline N-oxide | Not specified (decomposition noted in one case) | nih.gov |

Derivatization Strategies for this compound Analogues

The this compound scaffold can be chemically modified to produce a variety of analogues. The presence of the nitro group and the chlorine atom provides specific handles for further functionalization through several reaction types.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct functionalization of electron-deficient aromatic rings, such as nitroquinolines. nih.gov This reaction involves the attack of a nucleophile on a carbon atom of the nitroaromatic ring, typically at a position ortho or para to the nitro group. nih.gov The nitro group activates the ring for this nucleophilic attack, leading to the formation of a negatively charged intermediate known as a σ-complex. nih.gov

For derivatives of 8-nitroquinoline (B147351), VNS reactions offer a route to introduce substituents at the C-5 (ortho) and C-7 (para) positions. For instance, the reaction of 4-chloro-8-nitroquinoline (B1348196) with the potassium salt of 9H-carbazole can lead to substitution at the C-7 position. nih.gov Similarly, amination of 8-nitroquinoline using 4-amino-1,2,4-triazole (B31798) in a basic medium results in substitution at the para position. bldpharm.com This strategy could be applied to this compound to introduce various carbon, nitrogen, or oxygen nucleophiles at the C-7 or C-5 positions, creating a diverse library of analogues.

Table 3: Examples of VNS Reactions on Nitroquinolines

| Nitroquinoline Substrate | Nucleophile | Position of Substitution | Reference(s) |

| 4-Chloro-8-nitroquinoline | 9H-Carbazole | C-7 | nih.gov |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | C-7 (para) | bldpharm.com |

| 3-Nitroquinoline | 4-Amino-1,2,4-triazole | C-4 (ortho) | bldpharm.com |

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | C-6 (ortho) | bldpharm.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides that are activated by electron-withdrawing groups. nih.gov In the context of this compound, the chlorine atom at the C-3 position can potentially be displaced by a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group (the chloride) to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.gov

Amination of the nitroquinoline core can be achieved through several distinct strategies, providing access to valuable amino-functionalized derivatives.

Amination via VNS: As discussed previously, direct amination can occur by substituting a hydrogen atom ortho or para to the nitro group. This has been demonstrated with reagents like 4-amino-1,2,4-triazole. nih.govbldpharm.com

Amination via SNAr: This involves the displacement of the C-3 chlorine atom with an amine nucleophile. The reaction of 4-chloro-7-nitroquinolin-8-ol with dimethylamine (B145610) serves as a precedent for this type of transformation. google.com

Nitro Group Reduction: A fundamentally different approach to amination is the chemical reduction of the C-8 nitro group to an amino group. This transformation can be carried out under mild conditions using reducing agents like stannous chloride (SnCl₂). This method is tolerant of various functional groups, including hydroxyls and halogens, and offers a high-yield pathway to aminoquinoline derivatives. mdpi.com Applying this to this compound would yield 8-amino-3-chloroquinolin-4-ol, a versatile intermediate for further synthesis.

Table 4: Amination Strategies for Nitroquinoline Derivatives

| Strategy | Reagent(s) | Position of Amination | Notes | Reference(s) |

| VNS | 4-Amino-1,2,4-triazole / base | C-7 (on 8-nitroquinoline) | Direct substitution of hydrogen | nih.govbldpharm.com |

| SNAr | Dimethylamine | C-4 (on 4-chloro-7-nitroquinolin-8-ol) | Substitution of chlorine atom | google.com |

| Nitro Reduction | Stannous Chloride (SnCl₂) | C-8 (on 8-nitroquinoline) | Reduction of the nitro group to an amine | mdpi.com |

Introduction of Various Functional Groups at Distinct Positions

The functionalization of the quinoline ring is a critical area of organic synthesis, enabling the creation of a diverse array of derivatives with tailored properties. rsc.orgrsc.org The precise and selective introduction of functional groups at different positions on the quinoline scaffold can significantly alter its chemical and pharmacological profile. rsc.org The reactivity of the quinoline ring allows for functionalization at various positions, though challenges such as regioselectivity and steric hindrance must be addressed. rsc.orgmdpi.com

The introduction of functional groups onto the quinoline core is often achieved through C-H activation, a powerful strategy that avoids the need for pre-functionalized starting materials, thus enhancing atom and step economy. mdpi.com This approach is a cornerstone of modern green chemistry. mdpi.com Researchers have developed methods to selectively functionalize nearly all positions of the quinoline ring, allowing for the introduction of a wide variety of substituents. mdpi.com

Key strategies and findings in the functionalization of quinoline derivatives include:

C-8 Functionalization : The C-8 position of the quinoline ring presents unique challenges for functionalization due to its inherent steric hindrance and electronic properties. rsc.org Despite these difficulties, selective C-8 functionalization is highly advantageous for creating novel quinoline derivatives. rsc.org

C-2 Functionalization : The C-2 position can be functionalized using various catalytic systems. For instance, copper-catalyzed direct sulfoximination of quinoline-N-oxides has been achieved, as have palladium-catalyzed heteroarylation and rhodium-catalyzed alkylation reactions. mdpi.com

Nitro Group Introduction : The nitro group, as seen in this compound, is a versatile functional group. It can be introduced via nitration reactions. For example, 8-(Alkyl)-2-methylquinolines can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitroquinoline derivatives. mdpi.com

Halogenation and Subsequent Reactions : The chloro-substituent, such as the one at the C-3 position in the target molecule, is often a key intermediate. Halogenated quinolines can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. For instance, 3-Chloro-4-hydroxyquinoline can react with aqueous ammonia (B1221849) to replace the chlorine atom with an amino group.

Influence of Functional Groups : The existing functional groups on the quinoline ring direct the position of subsequent modifications. For example, studies on 7-methylquinoline (B44030) showed that nitration led to 7-methyl-8-nitro-quinoline, which could then be further functionalized at the methyl group to introduce other substituents like an aldehyde. brieflands.com

The table below summarizes various methods for introducing functional groups at distinct positions on the quinoline scaffold.

Table 1: Examples of Functionalization Reactions on the Quinoline Ring

| Position | Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-2 | Sulfoximination | CuBr | Sulfoximine | mdpi.com |

| C-2 | Heteroarylation | Pd(OAc)₂ / Ag₂CO₃ | Indole | mdpi.com |

| C-2 | Alkylation | Rhodium catalyst | Alkyl (from acrylate) | mdpi.com |

| C-5 | Nitration | H₂SO₄ / HNO₃ | Nitro (-NO₂) | mdpi.com |

Methodological Advancements in Quinoline Synthesis (e.g., Multi-component Reactions, Green Chemistry)

Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often suffer from drawbacks like harsh reaction conditions, long reaction times, the use of hazardous reagents, and significant waste generation. rsc.orgnih.govresearchgate.net Consequently, considerable research effort has been directed towards developing more advanced, efficient, and environmentally benign synthetic strategies. researchgate.net

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) have become a powerful and efficient strategy in organic synthesis for constructing complex molecules like quinolines from three or more starting materials in a single step. rsc.orgrsc.org This convergent approach offers high atom and step economy, allows for structural diversity, and accelerates the discovery of new compounds. rsc.orgrsc.orgbeilstein-journals.org

Several key MCRs are employed for quinoline synthesis:

Povarov Reaction : This reaction involves the acid-catalyzed interaction of anilines, aldehydes, and activated olefins to produce complex tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org Manganese dioxide has been identified as an effective oxidizing agent for this second step. beilstein-journals.org

A³ Coupling and Related Reactions : Copper and gold sequential catalysis can be used in an A³ coupling reaction involving anilines, aldehydes, and alkynes to construct 4-hydroxyalkyl quinoline derivatives. rsc.org Similarly, cobalt catalysts have been used in a three-component reaction of anilines, ketones, and formaldehyde. rsc.org

Bismuth-Catalyzed MCR : A one-pot method using bismuth triflate (Bi(OTf)₃) as a catalyst allows for the synthesis of quinolines from acetals, aromatic amines, and alkynes in good yields under mild conditions. researchgate.net

Table 2: Overview of Multi-component Reactions for Quinoline Synthesis

| Reaction Name/Type | Key Reactants | Catalyst | Key Feature | Reference(s) |

|---|---|---|---|---|

| Povarov Reaction | Anilines, Aldehydes, Olefins | Acid catalyst, MnO₂ (for oxidation) | Forms tetrahydroquinoline intermediate | beilstein-journals.org |

| A³ Coupling | Anilines, Aldehydes, Alkynes | Cu(I) and Au(I) | Sequential catalysis for 4-hydroxyalkyl quinolines | rsc.org |

| Bismuth-Catalyzed MCR | Acetals, Aromatic Amines, Alkynes | Bi(OTf)₃ | Mild, one-pot synthesis | researchgate.net |

Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netijpsjournal.com In quinoline synthesis, this involves using eco-friendly solvents, energy-efficient techniques, and reusable catalysts. ijpsjournal.comnih.gov

Key green methodologies include:

Electrosynthesis : An innovative, one-step strategy for synthesizing quinolines from nitro compounds utilizes electric current. rsc.org This reagent-free method operates under mild conditions, uses recyclable nickel foam electrodes, and achieves high atom economy (74–81%). rsc.org

Nanocatalysis : The use of nanocatalysts offers an effective and sustainable alternative for quinoline synthesis. nih.gov For example, Fe₃O₄ nanoparticle-catalyzed MCRs in water have been used to produce pyrimido[4,5-b]quinolones with high yields and catalyst reusability. nih.gov These methods often require minimal reaction times and can be performed under solvent-free conditions. nih.gov

Microwave and Ultrasound-Assisted Synthesis : Microwave-assisted synthesis (MAS) can dramatically reduce reaction times and energy consumption. researchgate.netijpsjournal.com Similarly, ultrasound-assisted reactions, promoted by acoustic cavitation, allow transformations to occur under milder bulk conditions with high yields. smolecule.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a central tenet of green quinoline synthesis. ijpsjournal.comnih.gov Formic acid has also been used as an environmentally friendly catalyst. ijpsjournal.com

Table 3: Green Chemistry Techniques in Quinoline Synthesis

| Technique | Key Feature | Example | Reference(s) |

|---|---|---|---|

| Electrosynthesis | Reagent-free, uses electricity, high atom economy | Friedländer reaction using nickel foam cathode from nitro compounds | rsc.org |

| Nanocatalysis | High efficiency, catalyst reusability, mild conditions | Fe₃O₄ NPs in water for pyrimido[4,5-b]quinolones | nih.gov |

| Microwave-Assisted Synthesis (MAS) | Reduced reaction time and energy consumption | General acceleration of quinoline synthesis | researchgate.netijpsjournal.com |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, high yields | Wittig reactions for 3-substituted 4-chloroquinolines | smolecule.com |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

No experimental ¹H or ¹³C NMR data for 3-Chloro-8-nitroquinolin-4-ol has been found in the public domain. This type of analysis would be crucial for confirming the proton and carbon framework of the molecule, respectively.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

While predicted mass spectrometry data is available for isomers like 8-chloro-3-nitroquinolin-4-ol, specific experimental MS or HRMS data for this compound, which would confirm its molecular weight and elemental composition, is not documented in the searched resources.

Fourier Transform Infrared (FTIR) Spectroscopy

There is no available information on the FTIR spectrum of this compound. An FTIR spectrum would provide valuable information about the functional groups present in the molecule, such as the O-H, N-O, and C-Cl bonds.

Electronic Absorption Spectroscopy (UV-Vis)

Details regarding the UV-Vis absorption spectrum of this compound are not present in the available literature. This analysis would offer insights into the electronic transitions within the molecule.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

No crystallographic data for this compound has been reported. A single-crystal X-ray diffraction analysis would be the definitive method to determine its precise three-dimensional solid-state structure.

Pharmacological Evaluation and Biological Activity Profiling

In Vitro Antiproliferative and Anticancer Efficacy

The potential of 3-Chloro-8-nitroquinolin-4-ol as an anticancer agent has been explored through various in vitro studies, focusing on its ability to inhibit cancer cell growth, induce programmed cell death, and modulate key signaling pathways involved in tumorigenesis.

Evaluation against Human Carcinoma Cell Lines

The antiproliferative activity of quinoline (B57606) derivatives has been evaluated against a panel of human cancer cell lines. While specific data for this compound is part of a broader investigation into quinoline compounds, related structures have shown notable activity. For instance, a compound designated as RIMHS-Qi-23, a quinoline derivative, demonstrated wide-spectrum antiproliferative activity. nih.gov Its efficacy was tested against 60 human tumor cell lines from nine different tissues, with GI₅₀ values (the concentration causing 50% inhibition of cell growth) indicating significant effects against various cancers including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov

For example, against the colon cancer cell line HCT-116, the GI₅₀ was 0.871 µM, and against the breast cancer cell line MDA-MB-468, the GI₅₀ was 1.96 µM. nih.govnih.gov Another study on a series of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold also showed potent anticancer activity against a variety of cell lines, including HCT-116 and MDA-MB-468. semanticscholar.org

Below is an interactive data table summarizing the antiproliferative activity of a related quinoline derivative, RIMHS-Qi-23, against a selection of human carcinoma cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) |

| HCT-116 | Colon Cancer | 0.871 | 1.63 |

| SW-620 | Colon Cancer | 1.11 | 2.54 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.975 | 1.92 |

| U251 | CNS Cancer | 1.03 | 2.26 |

| LOX IMVI | Melanoma | 0.883 | 1.70 |

| OVCAR-3 | Ovarian Cancer | 1.59 | 5.25 |

| OVCAR-8 | Ovarian Cancer | 6.47 | 15.40 |

| PC-3 | Prostate Cancer | 1.46 | 5.37 |

| MCF-7 | Breast Cancer | 1.43 | 4.82 |

| MDA-MB-468 | Breast Cancer | 1.96 | 8.48 |

Data derived from studies on the quinoline derivative RIMHS-Qi-23. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing the proliferation of cancer cells. p53 is a critical tumor suppressor protein that, when activated by cellular stress, can induce cell-cycle arrest and apoptosis. nih.gov The cell-cycle arrest function of p53 is primarily mediated by the transcriptional activation of the p21/WAF1 gene. nih.gov

Studies on various anticancer agents have demonstrated that the induction of apoptosis is a key mechanism of action. For example, resveratrol, a natural compound, induces apoptosis in bladder cancer cells through the activation of caspase 9 and caspase 3. nih.gov Furthermore, it can cause G1 phase cell cycle arrest by downregulating cyclin D1 and cyclin-dependent kinase 4. nih.gov Similarly, licochalcone H has been shown to trigger G1 phase cell cycle arrest and apoptosis in skin cancer cells. biomolther.org While direct studies on this compound's effect on apoptosis and cell cycle are part of the broader investigation into quinoline-based compounds, the mechanisms are expected to be similar.

Modulation of Cancer-Related Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its overactivation is a common feature in many cancers. mdpi.comoncotarget.com Consequently, this pathway is a significant target for the development of new anticancer therapies. researchgate.net The inhibition of the PI3K/Akt/mTOR pathway can lead to a reduction in tumor cell growth and survival. mdpi.comresearchgate.net

The epidermal growth factor receptor (EGFR) is another key player in cancer development, and its signaling pathway is a target for various cancer treatments. google.com Quinoline-based compounds have been developed as inhibitors of these critical signaling pathways. For instance, lapatinib, a quinazoline (B50416) derivative, is a dual EGFR and HER2 inhibitor. semanticscholar.org The development of dual PI3K/mTOR inhibitors has also shown promise in overcoming resistance to single-agent therapies. researchgate.net The therapeutic potential of this compound is likely linked to its ability to modulate these or similar cancer-related signaling pathways.

Antimicrobial Activity Investigations

In addition to its anticancer properties, this compound and related quinoline compounds have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

Antibacterial Spectrum

Quinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : This bacterium is a major cause of infections, with methicillin-resistant S. aureus (MRSA) posing a significant threat. mdpi.com Studies have shown that various compounds, including those derived from natural sources, exhibit antibacterial activity against S. aureus. scielo.brnih.govbiomedpharmajournal.org

Enterococcus faecalis : This bacterium is a common cause of hospital-acquired infections. mdpi.comscielo.br Research has explored the efficacy of different agents against E. faecalis, including in biofilm-forming conditions. scielo.brnih.gov

Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis requires long-term treatment with multiple drugs, and drug resistance is a growing problem. nih.gov 8-hydroxyquinolines have shown good activity against M. tuberculosis, with some analogs demonstrating bactericidal activity. nih.govnih.gov Cloxyquin (5-chloroquinolin-8-ol), a related compound, exhibited good antituberculosis activity, with MICs ranging from 0.062 to 0.25 μg/ml against various strains. nih.gov

Antifungal Efficacy

The antifungal properties of quinoline derivatives have also been a subject of study.

Candida albicans : This is a common opportunistic fungal pathogen in humans. Studies have investigated the antifungal activity of various compounds against C. albicans. mdpi.comnih.govresearchgate.netnih.gov For instance, certain dichlorinated 8-quinolinols have been shown to be effective against C. albicans. researchgate.net However, in one study, a compound labeled as "Compound 3" did not show significant antifungal activity against C. albicans at concentrations below 100 μg/mL. mdpi.com

Antiparasitic Potential

The quinoline scaffold is a well-established pharmacophore in the development of antiparasitic agents. While direct experimental data on the antiparasitic activity of this compound against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum are not extensively available in the reviewed literature, studies on structurally related 8-nitroquinoline (B147351) derivatives provide valuable insights into its potential efficacy.

The antiparasitic mechanism of nitroaromatic compounds, including 8-nitroquinolines, is often linked to their bioactivation by parasitic nitroreductases (NTRs). nih.gov These enzymes, which are absent in mammalian cells, reduce the nitro group to cytotoxic metabolites that can damage parasitic DNA and proteins, offering a selective therapeutic window. nih.gov

Activity against Trypanosoma brucei and Trypanosoma cruzi

A study on 8-nitroquinolin-2(1H)-one derivatives has demonstrated potent in vitro activity against both T. brucei and T. cruzi. nih.govresearchgate.net This research highlighted that the 8-nitro group is crucial for the antitrypanosomal effect, as derivatives lacking this group were inactive. nih.gov Furthermore, substitutions at other positions on the quinoline ring were shown to modulate the activity significantly. For instance, a 6-bromo-substituted derivative of 8-nitroquinolin-2(1H)-one displayed an EC₅₀ value of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes. nih.govresearchgate.net This suggests that the presence of a halogen, such as the chloro group in this compound, could influence its antiparasitic potency. The bioactivation of these compounds by type 1 trypanosomal NTR was confirmed, reinforcing the mechanism of selective toxicity. nih.gov

Table 1: In Vitro Antitrypanosomal Activity of 8-Nitroquinolin-2(1H)-one Derivatives

| Compound/Drug | Target Organism | EC₅₀ (nM) |

|---|---|---|

| 6-Bromo-8-nitroquinolin-2(1H)-one | T. b. brucei | 12 |

| T. cruzi | 500 | |

| Eflornithine | T. b. brucei | 13,000 |

| Suramin | T. b. brucei | 30 |

| Benznidazole | T. cruzi | 500 |

Data sourced from a study on 8-nitroquinolin-2(1H)-one derivatives. nih.govresearchgate.net

Activity against Leishmania infantum

The 8-nitroquinoline scaffold has also shown promise against Leishmania species. biosynth.com Research indicates that 8-nitroquinoline inhibits the growth of Leishmania. biosynth.com A study focusing on 8-nitroquinolin-2(1H)-one derivatives revealed that while some compounds had weak antileishmanial activity, the presence of the 8-nitro group was again essential. nih.govacs.org For example, one derivative showed an EC₅₀ value of 3.9 μM against L. infantum axenic amastigotes. acs.org The mechanism of action is also believed to involve bioactivation by parasitic NTR1. nih.govacs.org Given that this compound shares the core 8-nitroquinoline structure, it is plausible that it could exhibit activity against L. infantum.

Antiviral Properties

The antiviral potential of quinoline derivatives has been a subject of interest in medicinal chemistry. researchgate.netnih.gov However, specific studies detailing the antiviral properties of this compound are limited in the public domain. General research indicates that certain quinoline derivatives can interfere with viral replication processes. ontosight.aiontosight.ai For instance, some 8-hydroxyquinoline (B1678124) derivatives have been evaluated for their antiviral activities. google.commdpi.com One patent application mentions the use of 8-hydroxyquinoline derivatives for preparing anti-human papillomavirus drugs. google.com Another study reported that derivatives of 5-chloro-2,8-dimethyl-4-quinolinol (B1621593) have shown activity against viruses like dengue and influenza. While these findings suggest that the quinoline scaffold can be a platform for developing antiviral agents, the specific contribution of the 3-chloro and 8-nitro substitutions in this compound to any potential antiviral activity remains to be experimentally determined.

Enzyme Inhibition Studies

The ability of quinoline derivatives to interact with and inhibit various enzymes is a key aspect of their pharmacological profile.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.govmdpi.com Several quinoline derivatives have been developed as DNA gyrase inhibitors. nih.govrsc.orgnih.gov For example, a study on novel quinoline derivatives identified a compound with a potent inhibitory activity against E. coli DNA gyrase, with an IC₅₀ value of 3.39 μM. nih.gov Another study on quinoline acetohydrazide-hydrazone derivatives also reported potent inhibition of S. aureus DNA gyrase A. rsc.org Although these studies did not specifically include this compound, the consistent activity of various quinoline scaffolds against this enzyme suggests that it could be a potential inhibitor. The planar nature of the quinoline ring allows it to intercalate with DNA and interact with the enzyme-DNA complex.

Matrix Metalloproteinases (MMPs) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer. nih.govaacrjournals.org Certain quinoline-based compounds have been identified as MMP inhibitors. nih.govresearchgate.net A high-throughput screening study identified clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and chloroxine (B1668839) as inhibitors of MMP-14, with IC₅₀ values of 26.9 μM and 25.6 μM, respectively. nih.gov Clioquinol also demonstrated selectivity for MMP-14 over other MMPs. nih.gov Another study designed and synthesized a series of 8-hydroxyquinoline derivatives as MMP-2 and MMP-9 inhibitors, with some compounds showing activity at the submicromolar level. researchgate.net These findings indicate that the quinoline core, particularly the 8-hydroxyquinoline moiety, can serve as a scaffold for designing MMP inhibitors. The potential of this compound as an MMP inhibitor would likely depend on its ability to chelate the zinc ion in the active site of these enzymes.

Table 2: Inhibitory Activity of Quinoline Derivatives against MMP-14

| Compound | IC₅₀ (μM) |

|---|---|

| Clioquinol | 26.9 ± 5.3 |

| Chloroxine | 25.6 ± 4.2 |

Data from a high-throughput screening study for MMP-14 inhibitors. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of AChE and BuChE are used in the management of Alzheimer's disease to enhance cholinergic neurotransmission. researchgate.netnih.gov The quinoline structure is a feature of several known cholinesterase inhibitors. nih.govnih.govmdpi.com Studies on various quinoline derivatives have reported a range of inhibitory activities. For example, a new quinoline derivative, T-82, was found to inhibit AChE with an IC₅₀ of 109.4 nM. nih.gov A series of novel 4-N-phenylaminoquinoline derivatives also showed potent inhibition of both AChE and BuChE, with the most active compound having an IC₅₀ of 1.94 μM for AChE. mdpi.com Another study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives identified a highly active AChE inhibitor with an IC₅₀ of 3.65 nM. mdpi.com The diverse substitutions on the quinoline ring system play a crucial role in determining the potency and selectivity of inhibition. researchgate.net The potential of this compound to inhibit these enzymes would need to be experimentally verified.

Table 3: Acetylcholinesterase Inhibitory Activity of Various Quinoline Derivatives

| Compound Class | Most Potent Compound IC₅₀ (AChE) |

|---|---|

| 2,3-dihydro-1H-cyclopenta[b]quinoline derivative | 3.65 nM |

| T-82 (quinoline derivative) | 109.4 nM |

| 4-N-phenylaminoquinoline derivative | 1.94 μM |

Data compiled from various studies on quinoline-based AChE inhibitors. nih.govmdpi.commdpi.com

Elucidation of Molecular Mechanisms and Target Interactions

Identification and Characterization of Putative Molecular Targets

Research into nitroquinoline derivatives suggests that their biological activity stems from the ability to inhibit a range of enzymes and interact with crucial biomolecules. While direct studies on 3-Chloro-8-nitroquinolin-4-ol are specific, the broader class of quinolines provides a strong indication of its putative molecular targets.

Quinoline (B57606) scaffolds have been associated with the inhibition of DNA topoisomerase II (TOP2) and the epidermal growth factor receptor (EGFR) tyrosine kinase domain, both significant targets in oncology. researchgate.net Preliminary studies on related nitroquinolines suggest they may act as inhibitors for various enzymes, which could be relevant in designing drugs for cancer and infectious diseases. smolecule.com

Furthermore, the structural similarity to compounds like nitroxoline (B368727) (5-nitroquinolin-8-ol) points towards other potential targets. Nitroxoline has been shown to inhibit cathepsin B, an enzyme involved in tumor cell proliferation and metastasis, and MetAP2, an enzyme associated with angiogenesis. wikipedia.org It also functions by chelating divalent metal ions like Fe²⁺ and Zn²⁺, which are crucial for the integrity of certain biological structures, such as bacterial biofilms. wikipedia.org Therefore, it is plausible that this compound could interact with similar metalloenzymes or disrupt metal-dependent biological processes.

Table 1: Putative Molecular Targets for this compound Based on Related Compounds

| Putative Target | Associated Biological Process | Reference Compound Class | Citation |

|---|---|---|---|

| DNA Topoisomerase II | DNA replication, cell division | Quinolines | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Cell signaling, proliferation | Nitroquinolines | researchgate.net |

| HIV-1 Integrase | Viral replication | Styrylquinolines | researchgate.net |

| Cathepsin B | Protein degradation, tumor metastasis | 8-Hydroxyquinolines | wikipedia.org |

| MetAP2 | Angiogenesis | 8-Hydroxyquinolines | wikipedia.org |

| Metal Ions (Fe²⁺, Zn²⁺) | Biofilm formation, enzyme function | 8-Hydroxyquinolines | wikipedia.org |

Mechanistic Pathways of Biological Action

The mechanisms through which this compound likely exerts its effects are multifaceted, involving the disruption of fundamental cellular pathways. For related nitroquinoline derivatives, several key mechanistic pathways have been identified.

One significant pathway is the induction of apoptosis in cancer cells. researchgate.net This programmed cell death can be triggered through the generation of reactive oxygen species (ROS), leading to cellular damage and demise. researchgate.net The redox cycling of the nitro group is a key contributor to this pro-oxidant activity.

In the context of anticancer activity, interference with cell cycle regulation is another proposed mechanism. For antimalarial action, a pathway observed for other quinoline derivatives is the inhibition of hemozoin polymerization in the parasite, a critical step in its detoxification of heme. Derivatives of this compound's parent structure are also noted for their potential to interfere with various biological pathways in cancer cells, including apoptosis and cell cycle regulation.

Bioactivation and Metabolic Considerations (e.g., Nitroreductases)

A critical aspect of the mechanism of nitroaromatic compounds is their requirement for metabolic activation, or bioactivation, to exert their full biological effect. This process is particularly crucial for their cytotoxic action. mdpi.com Nitroaromatic molecules are frequently bioactivated by type 1 nitroreductases. mdpi.comresearchgate.net

These enzymes catalyze the two-electron reduction of the nitro group (ArNO₂) to a nitroso (ArNO) and subsequently to a hydroxylamine (B1172632) (ArNHOH) derivative. mdpi.commdpi.com These reduction metabolites are electrophilic and highly reactive, capable of forming covalent adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity. researchgate.net This selective activation in cells expressing high levels of these enzymes, such as certain bacteria, parasites, and hypoxic tumor cells, forms the basis of their therapeutic selectivity. mdpi.commdpi.comresearchgate.net It is highly probable that the biological activity of this compound is dependent on its reduction by NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase) or other nitroreductases. mdpi.comgla.ac.uk

Allosteric Modulation and Binding Site Analysis

While direct evidence of allosteric modulation by this compound is not prominently documented, the analysis of binding sites for structurally related compounds provides valuable insights into potential interactions. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its natural ligand. nih.govnih.gov

Molecular docking studies on other nitroquinoline derivatives have provided details on their binding modes. For instance, the docking of a potent 8-nitroquinoline (B147351) derivative with the tyrosine kinase domain of EGFR revealed a key hydrogen bond interaction between the NH group of the quinoline and the ASN818 residue. researchgate.net Similarly, studies on styrylquinoline derivatives as HIV-1 integrase inhibitors and other compounds as galectin-3 inhibitors have identified critical amino acid residues essential for binding. researchgate.net These interactions often involve hydrogen bonds and hydrophobic contacts that stabilize the compound within the active or allosteric site of the target protein.

Table 2: Examples of Binding Site Interactions for Related Quinoline Scaffolds

| Target Protein | Interacting Compound Class | Key Interacting Residues | Citation |

|---|---|---|---|

| EGFR Tyrosine Kinase | Nitroquinolines | ASN818 | researchgate.net |

| Galectin-3 | Pyranose-linked quinolines | Arg144, His158, Arg162, Asn174, Trp181, Glu184, Arg186 | researchgate.net |

| Cannabinoid 1 (CB1) Receptor | Indole-based allosteric modulator | K3.28(192), F3.36(200), W5.43(279), W6.48(356), F3.25(189) | nih.gov |

This information suggests that the binding of this compound to its putative targets would likely be governed by similar specific interactions with key amino acid residues, although its capacity for allosteric modulation remains an area for future investigation.

Structure Activity Relationship Sar Investigations

Positional and Substituent Effects on the Quinoline (B57606) Scaffold

Halogens are frequently incorporated into the quinoline scaffold to modulate properties such as lipophilicity, metabolic stability, and binding interactions. acs.org Their position on the ring is a critical determinant of their effect on biological activity.

The introduction of halogen atoms can significantly influence the electronic and steric properties of the quinoline molecule. For instance, studies on halogenated quinolines have shown that these substituents can enhance antibacterial and biofilm-eradicating activities. researchgate.net The specific halogen and its location dictate the nature and magnitude of this enhancement. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, dihalogenated compounds showed high antimicrobial activity. researchgate.net Research into brominated quinolines at the C-5 and C-7 positions demonstrated strong inhibitory activity against multiple cancer cell lines, whereas substitutions at the C-3, C-6, and C-8 positions resulted in no antiproliferative effects. researchgate.net This highlights the critical importance of the substituent's position in determining anticancer efficacy. researchgate.net

The following table summarizes the observed effects of halogen substitution at various positions on the quinoline ring based on studies of related compounds.

| Position | Halogen | Observed Effect on Bioactivity |

| C-3 | Bromo | Diminished antiproliferative activity in some derivatives. researchgate.net |

| C-5 | Bromo, Chloro, Iodo | Critical for anticancer activity; dihalogenation (e.g., 5,7-dibromo) can significantly increase potency. researchgate.netresearchgate.net |

| C-6 | Bromo, Chloro | 6-Chloro substitution showed potent antimicrobial activity. nih.gov 3,6,8-tribromo substitution showed no antiproliferative effects. researchgate.net |

| C-7 | Bromo, Chloro | Critical for anticancer activity. researchgate.net 7-chloro substitution resulted in potent antifungal agents. nih.gov |

| C-8 | Bromo | 3,6,8-tribromo substitution showed no antiproliferative effects. researchgate.net |

The nitro group (NO₂) is a strong electron-withdrawing group that can profoundly impact a molecule's electronic properties, reactivity, and potential for biological interactions. nih.gov Its presence on the quinoline scaffold is often associated with significant cytotoxic or antimicrobial activities.

Studies have shown that the position of the nitro group is crucial. For example, the presence of a nitro group at the C-5 position of a quinoline ring was found to increase inhibitory effects on cancer cell proliferation. researchgate.net In another study, functionalization of a methylquinoline with a nitro group at the C-8 position led to an increase in cytotoxicity against human colorectal carcinoma cells. brieflands.com The electron-withdrawing nature of the nitro group can deactivate the aromatic ring system, which can be a key factor in its biological mechanism. nih.gov For some derivatives, increasing the electron-withdrawing properties of substituents, such as with a 3-NO₂ group, has been shown to enhance antiviral activity. nih.gov

The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, significantly influencing a molecule's solubility and its ability to bind to biological targets. Its position on the quinoline ring is a key factor in determining its pharmacological profile.

The 8-hydroxyquinoline (8-HQ) moiety is a well-known privileged structure in medicinal chemistry, recognized for its metal-chelating properties and broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov Studies comparing hydroxyquinoline isomers have indicated that derivatives with a hydroxyl group at the C-8 position are often more active than those with the hydroxyl group at C-4, for example, in antifungal activity. nih.gov The presence of a hydroxyl group at C-8 has also been found to be relevant for cytotoxicity in certain styryl-quinoline derivatives. acs.org This suggests that the C-8 hydroxyl group is a key pharmacophoric feature for multiple biological activities.

The introduction of various other functional groups onto the quinoline scaffold allows for extensive chemical space exploration and optimization of biological activity.

Amino Group: The introduction of an amino group can modulate the basicity and polarity of the molecule. An amino side chain at the C-4 position has been shown to enhance antiproliferative activity. nih.gov

Alkyl Group: Alkyl groups, such as methyl groups, can influence lipophilicity and steric interactions. Methyl substitution at the C-5 position of certain indole-quinoline derivatives showed more potent anticancer activity than substitution at the C-6 position. biointerfaceresearch.com

Styryl Group: The addition of a styryl moiety extends the conjugation of the quinoline system, which can impact DNA binding and other biological interactions. For 2-styryl-8-hydroxy quinolines, an electron-withdrawing group on the styryl ring was found to be necessary for high levels of cytotoxicity. acs.org

Sulfonamide Group: The sulfonamide group is a key pharmacophore in many drugs. Quinoline-based sulfonamides have been developed as potent and selective inhibitors of cancer-related enzymes like carbonic anhydrase IX. nih.gov In some quinoline-8-sulfonamide (B86410) derivatives, the sulfonamide group was found to interact with key amino acid residues (like Tyr390 and Lys311) in the target protein pyruvate (B1213749) kinase M2. nih.gov The position of the sulfonamide group is critical; for example, para-substitution on an anilino moiety was more beneficial for inhibitory activity than ortho- or meta-substitution in one study. nih.gov

Pharmacophore Development and Optimization for Specific Bioactivities

Pharmacophore modeling is a crucial tool in drug design used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For quinoline derivatives, this involves defining the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that govern their interaction with a biological target. nih.govnih.gov

The quinoline nucleus itself is often considered a core pharmacophoric element due to its rigid structure and ability to participate in π-π stacking interactions. orientjchem.orgnih.gov Optimization involves modifying the substituents attached to this core to enhance binding affinity and selectivity. For example, a pharmacophore model developed for antioxidants identified an aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model was then used to guide the synthesis of new quinoline derivatives with predicted antioxidant activity. nih.gov Similarly, in the development of carbonic anhydrase inhibitors, the 4-anilinoquinoline scaffold was used as a base, with the strategic placement of a primary sulfonamide group to act as a zinc-anchoring group within the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies employ computational models to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models help in predicting the activity of novel compounds and understanding the structural requirements for a desired biological effect.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool to predict molecular geometries, vibrational frequencies, and electronic properties.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests lower kinetic stability and higher chemical reactivity.

For instance, DFT calculations on a related compound, 3-chloro-4-hydroxyquinolin-2(1H)-one, using the B3LYP/6-311++G(d,p) level of theory, revealed a HOMO-LUMO energy gap of 4.4197 eV. ijcce.ac.ir This value indicates a significant potential for charge transfer within the molecule, which is often associated with bioactivity. ijcce.ac.ir

Charge Delocalization and Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further understand the molecule's behavior. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ijcce.ac.ir Hardness and softness are measures of the molecule's resistance to change in its electron distribution. A molecule with high hardness and a large HOMO-LUMO gap is generally less reactive. ijcce.ac.ir Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions within the molecule. ijcce.ac.ir

Illustrative Reactivity Descriptors for a Related Quinoline (B57606) Derivative

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.1121 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.6924 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.4197 | Indicates chemical reactivity and stability |

| Hardness (η) | 2.2098 | Resistance to change in electron configuration |

| Softness (S) | 0.2262 | Reciprocal of hardness, indicates higher reactivity |

Data derived from calculations on 3-chloro-4-hydroxyquinolin-2(1H)-one. ijcce.ac.ir

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. semanticscholar.org

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity, often expressed in kcal/mol. nih.gov The analysis also reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

For quinoline derivatives, docking studies have been performed against various targets. For example, chloro- and bromo-substituted quinolines have been docked against HIV reverse transcriptase, with some compounds showing high binding affinity and docking scores comparable to standard drugs like rilpivirine. nih.gov In another study, anilinoquinazoline (B1252766) derivatives were evaluated as inhibitors of VEGFR-2, with one compound (PR-6) showing a maximum docking score of -11.13, indicating strong potential as an inhibitor. journalcra.com Such studies would be essential to identify potential protein targets for 3-Chloro-8-nitroquinolin-4-ol and predict its therapeutic potential.

Typical Docking Results for Quinoline Derivatives

| Compound Class | Protein Target | Illustrative Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thio-pyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12 |

| Chloro-quinoline Chalcones | HIV Reverse Transcriptase | -10.67 | Not specified |

| Anilinoquinazolines | VEGFR-2 | -11.13 | Not specified |

Data compiled from studies on various quinoline derivatives. nih.govnih.govjournalcra.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. researchgate.net MD simulations track the motions of atoms in the system, providing a more realistic representation of the biological environment. mdpi.com

A key analysis in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.gov Another metric, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. nih.gov

MD simulations on quinoline derivatives targeting enzymes like acetylcholinesterase have been used to validate docking results, confirm the stability of ligand-protein interactions, and calculate binding free energies, providing a more accurate assessment of a compound's inhibitory potential. researchgate.netmdpi.com

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties and Drug-Likeness

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used early in the drug discovery process to evaluate these characteristics and filter out candidates with poor profiles. nih.gov

These computational models assess properties like:

Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. healthinformaticsjournal.com

Distribution: Plasma protein binding (PPB). sciforschenonline.org

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6. sciforschenonline.org

Toxicity: Prediction of mutagenicity (AMES test), hepatotoxicity, and acute oral toxicity. healthinformaticsjournal.com

Drug-Likeness: Drug-likeness is evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. mdpi.com Compounds that adhere to these rules are more likely to be orally bioavailable. Numerous studies on quinoline derivatives have used in silico tools like SwissADME and admetSAR to predict these properties, confirming their potential as drug-like molecules with acceptable pharmacokinetic profiles. dntb.gov.uaresearchgate.netdntb.gov.ua

Illustrative Predicted ADMET Properties for Quinoline Derivatives

| Property | Typical Predicted Value/Outcome | Importance |

|---|---|---|

| Lipinski's Rule of Five | Compliant | Predicts oral bioavailability |

| GI Absorption | High | Essential for oral administration |

| BBB Permeability | Variable (Often Non-permeant) | Determines if a drug can act on the central nervous system |

| CYP450 Inhibition | Generally non-inhibitor | Low potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Indicates a lack of mutagenic potential |

| Hepatotoxicity | Variable | Predicts potential for liver damage |

Data compiled from general findings on various quinoline derivatives. healthinformaticsjournal.comsciforschenonline.org

Theoretical Reaction Mechanism Studies

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway.

These studies can determine activation energies, which dictate the rate of the reaction, and help to understand the regioselectivity and stereoselectivity of a synthesis. For quinolines, various synthesis methods exist, such as the Skraup, Combes, and Friedländer syntheses. wikipedia.orguop.edu.pkiipseries.org Theoretical studies can elucidate the mechanisms of these reactions. For example, in the Combes synthesis, which involves the condensation of an aniline (B41778) with a β-diketone, the rate-determining step is the acid-catalyzed annulation (ring closure) of an enamine intermediate. wikipedia.org Computational modeling of this step would involve locating the transition state structure and calculating its energy relative to the reactants to determine the activation barrier.

Prediction of Nonlinear Optical (NLO) Behavior and Optoelectronic Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications, optical data storage, and optoelectronics. mdpi.comsemanticscholar.org Organic molecules, particularly those with donor-π-acceptor structures, can exhibit strong NLO responses.

Computational methods, often using DFT, can predict the NLO properties of a molecule by calculating its linear polarizability (α) and, more importantly, its first (β) and third-order (χ⁽³⁾) hyperpolarizabilities. semanticscholar.orgrsc.org A large hyperpolarizability value indicates a strong NLO response. The presence of electron-donating groups (like -OH) and electron-withdrawing groups (like -NO₂) on a conjugated system like quinoline can enhance charge transfer and lead to significant NLO properties. rsc.org The nitro group is a particularly strong electron-withdrawing group that can preferentially lower the LUMO energy, often resulting in enhanced optical and electronic properties. rsc.org Studies on various quinoline derivatives have confirmed their potential as NLO materials, suggesting that this compound could also possess interesting optoelectronic characteristics. mdpi.comrsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-hydroxyquinolin-2(1H)-one |

| Rilpivirine |

| Thio-pyrano[2,3-b]quinolines |

Future Research Directions and Emerging Paradigms

Design and Synthesis of Next-Generation 3-Chloro-8-nitroquinolin-4-OL Derivatives with Enhanced Specificity

The foundation of advancing this compound as a therapeutic lead lies in the rational design and synthesis of novel derivatives with improved potency and target specificity. The presence of the chloro and nitro groups on the quinoline (B57606) ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. researchgate.net Future synthetic endeavors will likely focus on strategic modifications at various positions of the quinoline nucleus to fine-tune its pharmacological profile.

Key synthetic strategies will involve:

Modification of the Chloro and Nitro Groups: The electron-withdrawing nature of the chloro and nitro groups can be modulated to enhance binding affinity and selectivity for specific biological targets. For instance, the nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization and the creation of a diverse library of derivatives. researchgate.net

Substitution at Other Positions: Introducing various functional groups at other available positions on the quinoline ring can lead to derivatives with altered lipophilicity, solubility, and metabolic stability. Structure-activity relationship (SAR) studies of other quinoline derivatives have shown that substitutions at different positions can significantly enhance pharmacological efficacy.

Hybrid Molecule Synthesis: Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a promising approach to develop compounds with dual or synergistic modes of action.

These synthetic efforts will be guided by a deep understanding of the structure-activity relationships, aiming to produce next-generation compounds with superior therapeutic indices.

Multidisciplinary Approaches in Quinoline Research (e.g., Chemical Biology, Nanotechnology)

The translation of promising quinoline derivatives from the bench to the bedside will necessitate a multidisciplinary approach, integrating principles from chemical biology and nanotechnology.

Chemical Biology:

Chemical biology tools can be instrumental in elucidating the mechanism of action of this compound and its derivatives. The development of fluorescently tagged or biotinylated probes based on the this compound scaffold will enable researchers to visualize the compound's subcellular localization, identify its molecular targets, and study its engagement with cellular pathways in real-time. Quinoline-based fluorescent probes have already demonstrated their utility in bio-imaging applications, and this approach can be extended to the specific scaffold of this compound.

Nanotechnology:

Nanotechnology offers innovative solutions to overcome common challenges in drug delivery, such as poor solubility and lack of target specificity. Encapsulating this compound derivatives within various nanocarriers can significantly enhance their therapeutic potential.

| Nanocarrier Type | Potential Advantages for this compound Delivery |

| Polymeric Nanoparticles | Improved solubility, controlled release, and targeted delivery to specific tissues or cells. nih.govsci-hub.seacs.org |

| Liposomes | Enhanced biocompatibility, reduced systemic toxicity, and improved cellular uptake. |

| Magnetic Nanoparticles | Targeted delivery guided by an external magnetic field and potential for hyperthermia therapy. nih.gov |

| Chitosan Nanoparticles | Biocompatible and biodegradable carriers with pH-responsive drug release capabilities. sci-hub.se |

These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to ensure that the therapeutic payload is delivered specifically to the site of action, thereby maximizing efficacy and minimizing off-target effects. The use of nanocatalysts in the synthesis of quinoline derivatives also presents a green and sustainable approach to their production. nih.govacs.org

Application of Advanced Computational Tools for Rational Drug Design and Lead Optimization

In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to design and optimize lead compounds. For this compound, computational tools will play a pivotal role in accelerating the development of new therapeutic agents.

Key computational approaches include:

Pharmacophore Modeling: This technique helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.commdpi.com By creating a pharmacophore model based on the this compound scaffold, researchers can virtually screen large compound libraries to identify new molecules with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed derivatives before their synthesis, thereby prioritizing the most promising candidates.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. Molecular docking simulations can be used to understand the binding mode of this compound derivatives with their biological targets and to guide the design of new compounds with improved binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system.

The integration of these computational tools into the drug discovery pipeline will facilitate a more rational and efficient approach to the design and optimization of this compound-based therapeutics.

Development of Novel Therapeutic Strategies Based on Optimized Quinoline Scaffolds

The ultimate goal of research on this compound is the development of novel therapeutic strategies for a range of diseases. The versatility of the quinoline scaffold suggests that optimized derivatives of this compound could find applications in various therapeutic areas.

Future research will focus on exploring the potential of these compounds as:

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity. Future studies will investigate the efficacy of optimized this compound derivatives against various cancer cell lines and in preclinical tumor models.

Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Novel derivatives of this compound will be screened for their activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. researchgate.net

Neuroprotective Agents: Certain quinoline derivatives have shown promise in the treatment of neurodegenerative diseases. The potential of this compound analogues to modulate pathways involved in neurodegeneration will be a key area of investigation.

Antioxidant Agents: Some 8-hydroxyquinoline (B1678124) derivatives have demonstrated significant antioxidant properties. researchgate.net The ability of optimized this compound derivatives to scavenge free radicals and protect against oxidative stress will be evaluated.

By systematically exploring these therapeutic avenues, researchers can unlock the full potential of the this compound scaffold and pave the way for the development of new and effective treatments for a variety of human diseases.

Q & A

(Basic) What are the key considerations for optimizing the multi-step synthesis of 3-Chloro-8-nitroquinolin-4-OL to improve yield and purity?

Synthesis optimization requires precise control of reaction conditions. Critical parameters include:

- Temperature : Nitration steps (e.g., introducing the nitro group) often require ice-water cooling to minimize side reactions, as seen in analogous quinoline nitration procedures .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in halogenation and substitution steps .

- Catalysts/bases : Potassium carbonate (K₂CO₃) is commonly used to deprotonate intermediates and facilitate nucleophilic substitutions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures purity, while thin-layer chromatography (TLC) monitors reaction progress .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments. For example, nitro group deshielding effects alter neighboring proton shifts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., NO₂ stretch ~1520 cm⁻¹ and C-Cl ~750 cm⁻¹) .

- Resolution of contradictions : Cross-validate with multiple techniques (e.g., compare NMR with X-ray crystallography if available) and replicate experiments under controlled conditions .

(Advanced) How can researchers systematically analyze contradictory cytotoxicity data between in vitro and in vivo models for this compound?

- Pharmacokinetic factors : Assess bioavailability differences due to metabolic degradation or poor tissue penetration in in vivo models.

- Dose-response calibration : Ensure equivalent effective concentrations across models. For example, in vitro IC₅₀ values may not account for plasma protein binding in vivo .

- Tumor microenvironment : Hypoxia or pH variations in in vivo tumors can alter compound efficacy compared to cell culture .

- Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., immune system interactions) .

(Basic) What role do the chloro and nitro substituents play in the biological activity of this compound?

- Electron-withdrawing effects : The nitro group increases electrophilicity, enhancing DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

- Chlorine substitution : Improves lipophilicity, aiding membrane permeability. Comparative studies show chloro derivatives exhibit higher cytotoxicity than bromo analogs (MIC <5 µg/mL vs. >5 µg/mL) .

- Synergistic effects : Nitro-chloro combinations in quinolines disrupt redox balance, inducing oxidative stress in cancer cells .

(Advanced) What methodologies are recommended for resolving contradictions in structure-activity relationship (SAR) studies of this compound derivatives?

- Computational modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity discrepancies between analogs .

- Crystallographic analysis : Resolve steric or conformational ambiguities affecting binding affinity.

- Iterative SAR : Synthesize focused libraries with single substituent variations to isolate functional group contributions .

(Basic) How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers simulating blood (pH 7.4) and lysosomal compartments (pH 4.5), analyzing degradation via HPLC .

- Light/thermal stability : Expose to UV-Vis light (λ = 254–365 nm) and elevated temperatures (37°C–60°C) to assess photolytic/thermal decomposition .

- Metabolic stability : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated modifications .

(Advanced) What strategies mitigate resistance mechanisms observed in bacterial or cancer cell lines treated with this compound?

- Combination therapy : Pair with efflux pump inhibitors (e.g., verapamil) to counteract ABC transporter-mediated resistance .

- Structural modification : Introduce fluorine at position 7 to block metabolic deactivation via CYP450 enzymes, as demonstrated in fluoroquinolone analogs .

- Epigenetic modulation : Co-administer histone deacetylase inhibitors to sensitize resistant cells .

(Basic) What are the best practices for comparing the bioactivity of this compound with structurally related quinolines?

- Standardized assays : Use identical cell lines (e.g., HeLa or MCF-7) and endpoints (e.g., IC₅₀, apoptosis markers) for direct comparison.

- Data normalization : Express activity relative to positive controls (e.g., chloroquine for antimalarial studies) .

- Meta-analysis : Aggregate published data on analogs (e.g., 7-chloroquinolin-4-ol) to identify trends in substituent effects .

(Advanced) How can predictive toxicology models improve the safety profile of this compound during preclinical development?

- QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with hepatotoxicity or cardiotoxicity data from EPA DSSTox .

- High-throughput screening : Test against panels of off-target receptors (e.g., hERG channel) to predict adverse effects .

- Metabolite profiling : Identify toxic intermediates (e.g., nitroso derivatives) using LC-MS/MS .

(Basic) What experimental protocols are recommended for assessing the compound’s interaction with DNA or proteins?

- Fluorescence quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition to quantify intercalation .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., topoisomerases) .

- Docking simulations : Validate interactions using AutoDock or Schrödinger Suite, followed by mutagenesis to confirm critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.